molecular formula C18H22N2O2S2 B2505270 4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 942003-04-5

4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

Cat. No. B2505270
M. Wt: 362.51
InChI Key: HFCKFTDNCCJGNR-UHFFFAOYSA-N
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Description

The compound "4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide" is a heterocyclic compound that likely exhibits biological activity due to the presence of a methoxyphenyl group and a tetrahydrobenzothiazole moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various organic acids, which are converted into esters, hydrazides, and then further reacted to form the desired heterocyclic structures . For example, the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives involves the conversion of organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazol-2-thiols, which are then reacted with N-(5-chloro-2-methoxyphenyl)-4-bromobutanamide in the presence of DMF and NaH . This method could potentially be adapted for the synthesis of "4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often elucidated using techniques such as 1H-NMR, IR, and mass spectrometry . Crystallographic studies can provide detailed insights into the three-dimensional arrangement of atoms within a molecule, as well as the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces . For instance, the crystal structure of a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, revealed a three-dimensional network formed by various intermolecular interactions . Similar analysis could be conducted for "4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide" to understand its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the functional groups present in the molecule. The synthesis of related compounds often involves acylation reactions, where acid chlorides react with amines to form amides . The presence of electron-donating or withdrawing groups can significantly affect the reactivity and outcome of these reactions. For the compound , understanding the reactivity of the methoxyphenyl and tetrahydrobenzothiazole groups would be crucial for predicting its behavior in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of polar functional groups, like amides, can enhance solubility in polar solvents, while the overall molecular geometry can affect the compound's crystallinity and melting point . The pharmacophore elements within the molecule, such as the methoxyphenyl and tetrahydrobenzothiazole groups, can also influence its biological activity, as seen in the antisecretory activity of related compounds .

Scientific Research Applications

Dual Inhibitory Properties

A derivative, S 19812, exhibits dual inhibition of cyclooxygenase and lipoxygenase pathways, suggesting potential in pain and inflammation management without significant gastric intolerance. This compound demonstrates non-opioid analgesic activity and anti-inflammatory effects in various models (Tordjman et al., 2003).

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activities. It would also be interesting to explore its potential applications in medicinal chemistry, given the biological activities exhibited by other benzothiazole derivatives .

properties

IUPAC Name

4-(4-methoxyphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S2/c1-22-13-8-10-14(11-9-13)23-12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCKFTDNCCJGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

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